molecular formula C13H12BrNO2 B4661677 N-(4-bromo-2,3-dimethylphenyl)furan-2-carboxamide

N-(4-bromo-2,3-dimethylphenyl)furan-2-carboxamide

Cat. No.: B4661677
M. Wt: 294.14 g/mol
InChI Key: LWIXJRRGMKHFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2,3-dimethylphenyl)furan-2-carboxamide is an organic compound belonging to the class of furan carboxamides. This compound is characterized by a furan ring substituted at the 2-position with a carboxamide group, which is further attached to a 4-bromo-2,3-dimethylphenyl group. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,3-dimethylphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromo-2,3-dimethylaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxyl group of the furan derivative and the amine group of the aniline derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,3-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromo-2,3-dimethylphenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis or disrupt fungal cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2,3-dimethylphenyl)furan-2-carboxamide is unique due to the presence of both the bromo and dimethyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. These structural features may enhance its potency and selectivity in various applications compared to similar compounds .

Properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-8-9(2)11(6-5-10(8)14)15-13(16)12-4-3-7-17-12/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIXJRRGMKHFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2,3-dimethylphenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2,3-dimethylphenyl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2,3-dimethylphenyl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2,3-dimethylphenyl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2,3-dimethylphenyl)furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2,3-dimethylphenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.